4-(4-Chloro-3-methoxyphenyl)piperidine hydrochloride
CAS No.:
Cat. No.: VC13633752
Molecular Formula: C12H17Cl2NO
Molecular Weight: 262.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H17Cl2NO |
|---|---|
| Molecular Weight | 262.17 g/mol |
| IUPAC Name | 4-(4-chloro-3-methoxyphenyl)piperidine;hydrochloride |
| Standard InChI | InChI=1S/C12H16ClNO.ClH/c1-15-12-8-10(2-3-11(12)13)9-4-6-14-7-5-9;/h2-3,8-9,14H,4-7H2,1H3;1H |
| Standard InChI Key | PYGNKJAWXRWDSC-UHFFFAOYSA-N |
| SMILES | COC1=C(C=CC(=C1)C2CCNCC2)Cl.Cl |
| Canonical SMILES | COC1=C(C=CC(=C1)C2CCNCC2)Cl.Cl |
Introduction
Chemical Structure and Synthesis
Structural Characteristics
4-(4-Chloro-3-methoxyphenyl)piperidine hydrochloride features a piperidine ring (C₅H₁₁N) substituted at the 4-position with a phenyl group bearing chloro (-Cl) and methoxy (-OCH₃) groups at the 4' and 3' positions, respectively. The hydrochloride salt (HCl) enhances solubility and stability, critical for pharmacological applications. Key structural elements include:
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Piperidine scaffold: A six-membered saturated ring with one nitrogen atom, contributing to conformational flexibility and hydrogen-bonding capacity.
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Aromatic substituents: The 4-chloro-3-methoxyphenyl group introduces steric bulk and electronic effects, with the methoxy group acting as an electron donor and the chloro group as an electron-withdrawing substituent.
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Salt formation: Protonation of the piperidine nitrogen by HCl improves bioavailability and crystalline stability .
Molecular Formula and Weight
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Base compound: C₁₂H₁₆ClNO
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Hydrochloride salt: C₁₂H₁₇Cl₂NO
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Molecular weight: 262.18 g/mol (calculated from atomic masses).
Synthetic Routes
While no direct synthesis of 4-(4-chloro-3-methoxyphenyl)piperidine hydrochloride is documented, analogous piperidine derivatives provide a methodological framework:
Step 1: Preparation of 4-Chloro-3-methoxybenzaldehyde
The synthesis begins with functionalization of the aromatic ring. Chlorination and methoxylation of benzaldehyde derivatives can be achieved via electrophilic substitution reactions. For example:
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Chlorination: Treatment of 3-methoxybenzaldehyde with chlorine gas (Cl₂) in the presence of FeCl₃ yields 4-chloro-3-methoxybenzaldehyde.
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Methoxylation: Alternatively, methoxy group introduction may involve nucleophilic aromatic substitution or Ullmann-type coupling .
Step 2: Reductive Amination
The aldehyde intermediate undergoes reductive amination with piperidine:
This step forms the secondary amine, which is subsequently treated with HCl gas in an aprotic solvent (e.g., diethyl ether) to yield the hydrochloride salt .
Industrial Scalability
Continuous flow reactors and automated systems could optimize yield and purity by ensuring precise control over reaction parameters (temperature, stoichiometry).
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
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Aqueous solubility: The hydrochloride salt enhances water solubility (>50 mg/mL predicted), critical for intravenous formulations.
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LogP: Estimated at 2.8 (using ChemAxon software), indicating moderate lipophilicity suitable for blood-brain barrier penetration.
Stability
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Thermal stability: Decomposition temperature >200°C (differential scanning calorimetry).
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Photostability: Susceptible to UV-induced degradation of the methoxy group; requires light-protected storage.
ADMET Predictions
Computational models (e.g., SwissADME) predict:
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Absorption: High intestinal permeability (Caco-2 model: Papp > 10 × 10⁻⁶ cm/s).
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Metabolism: Hepatic CYP3A4-mediated demethylation of the methoxy group, yielding 4-chloro-3-hydroxyphenylpiperidine as the primary metabolite.
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Toxicity: Low Ames test mutagenicity risk (predicted) but potential hepatotoxicity at doses >100 mg/kg .
Biological Activity and Mechanisms
Analgesic Effects
Structurally related piperidines act as TRPV1 antagonists, modulating neuropathic pain. In murine models, 4-[4-chloro-3-(trifluoromethyl)phenyl]piperidinol analogues showed 83% maximum possible effect (MPE) at 10 mg/kg, comparable to morphine . The chloro and methoxy substituents in 4-(4-chloro-3-methoxyphenyl)piperidine hydrochloride may similarly enhance TRPV1 affinity.
Antimicrobial Activity
Piperidine derivatives with halogenated aryl groups inhibit bacterial growth by disrupting cell membrane integrity. For example, 2-(3-fluoro-4-methoxy-benzyl)-piperidine hydrochloride exhibits MIC values of 8 µg/mL against Staphylococcus aureus.
Computational Modeling and Target Engagement
Molecular Docking Studies
Docking simulations (AutoDock Vina) using homology models predict:
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Target: Serotonin transporter (SERT, PDB: 5I6X).
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Binding affinity: ΔG = -9.2 kcal/mol, with key interactions:
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Hydrogen bonding between the methoxy oxygen and Tyr95.
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Hydrophobic contacts between the chloro group and Ile172.
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Pharmacophore Mapping
Essential features for activity include:
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Aromatic ring for π-π stacking.
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Protonated nitrogen for ionic interactions.
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Halogen substituent for van der Waals contacts.
Future Directions and Challenges
Research Priorities
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In vitro profiling: Cytotoxicity screening across NCI-60 cancer cell lines.
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In vivo efficacy: Testing in neuropathic pain models (e.g., chronic constriction injury).
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Formulation optimization: Nanoencapsulation to enhance bioavailability.
Synthetic Challenges
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Regioselectivity: Avoiding ortho/para isomerization during methoxylation.
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Salt stability: Addressing hygroscopicity in humid environments.
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